1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate

Lipophilicity Drug Design Prodrug Activation

1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, also known as Chlorambucil 2-Chloroethyl Ester or Chlorambucil EP Impurity D, is a nitrogen mustard alkylating agent and a lipophilic ester prodrug of the established chemotherapeutic chlorambucil. This compound is primarily utilized in oncology research as a reference standard for analytical method development and as a tool to investigate structure-activity relationships of DNA-crosslinking agents.

Molecular Formula C16H22Cl3NO2
Molecular Weight 366.7 g/mol
Cat. No. B12641734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate
Molecular FormulaC16H22Cl3NO2
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCC(OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl)Cl
InChIInChI=1S/C16H22Cl3NO2/c1-13(19)22-16(21)4-2-3-14-5-7-15(8-6-14)20(11-9-17)12-10-18/h5-8,13H,2-4,9-12H2,1H3
InChIKeyRXZWCIDVNSYZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroethyl Chlorambucil Ester: Procurement-Grade Alkylating Agent Prodrug for Cancer Research


1-Chloroethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoate, also known as Chlorambucil 2-Chloroethyl Ester or Chlorambucil EP Impurity D, is a nitrogen mustard alkylating agent and a lipophilic ester prodrug of the established chemotherapeutic chlorambucil [1]. This compound is primarily utilized in oncology research as a reference standard for analytical method development and as a tool to investigate structure-activity relationships of DNA-crosslinking agents [2]. Its mechanism of action relies on enzymatic hydrolysis by serum esterases to release active chlorambucil, which subsequently alkylates DNA [3].

Why Chlorambucil Cannot Simply Replace Its 1-Chloroethyl Ester in Research Applications


Generic substitution of the 2-chloroethyl ester with parent chlorambucil or other simple alkyl esters (e.g., methyl, ethyl) is not scientifically valid due to fundamental differences in lipophilicity, activation kinetics, and impurity profile relevance [1]. The 2-chloroethyl ester introduces a third chlorine atom and a distinct ester linkage, which directly alters the compound's octanol-water partition coefficient (log P) and its susceptibility to esterase hydrolysis compared to unsubstituted alkyl esters [2]. This prodrug is not merely a carrier but a specific chemical entity required as an EP-specific impurity standard for regulatory analytical testing, where a different ester would not co-elute identically, compromising method qualification [3].

Quantitative Differentiation Evidence for 1-Chloroethyl Chlorambucil Ester


Enhanced Lipophilicity vs. Parent Chlorambucil by Computed log P

The 2-chloroethyl ester substitution significantly increases the computed lipophilicity compared to the parent chlorambucil molecule, which is a carboxylic acid at physiological pH [1]. This difference directly impacts passive membrane permeability and tissue distribution. The XLogP3 for the target compound is 2.6 [2], while chlorambucil has an experimentally determined log P of approximately 1.5 [3].

Lipophilicity Drug Design Prodrug Activation

Accelerated Plasma Hydrolysis Rate vs. Long-Chain Aliphatic Esters

As a short-chain aliphatic ester with a terminal chlorine, the 2-chloroethyl ester is predicted to undergo rapid esterase-mediated hydrolysis in plasma, consistent with the class behavior of short-chain chlorambucil esters [1]. The Greig et al. study demonstrated that short-chain aliphatic esters (methyl, propyl) were rapidly broken down in rat plasma, with half-lives significantly shorter than long-chain esters (hexyl, octyl), whose half-lives extend with increasing chain length due to protein binding protection [2].

Pharmacokinetics Esterase Hydrolysis Prodrug Stability

Regulatory Identity as Chlorambucil EP Impurity D for Analytical Methods

This compound is listed as Chlorambucil EP Impurity D in the European Pharmacopoeia, making it an essential reference standard for HPLC method validation and quality control release testing of chlorambucil active pharmaceutical ingredient (API) [1]. No other alkyl ester (e.g., methyl, ethyl, propyl) can substitute for Impurity D in a compendial method, as retention time and resolution factor specificity is chemically unique [2].

Analytical Chemistry Quality Control Regulatory Compliance

Key Application Scenarios for 1-Chloroethyl Chlorambucil Ester


HPLC Method Development and Validation for Chlorambucil API Release Testing

As Chlorambucil EP Impurity D, this compound is directly used to spike reference solutions for system suitability testing, specificity demonstration, and quantitation limit determination in chromatographic purity methods required by ICH Q2(R1) guidelines [1]. The compound's distinct retention time relative to Chlorambucil and other impurities (A, B, C) provides the necessary resolution for method validation.

Prodrug Activation and Cellular Permeability Research in Oncology

The enhanced computed lipophilicity (XLogP3 = 2.6) compared to chlorambucil (log P = 1.5) makes it a candidate for studies investigating passive diffusion across cancer cell membranes [2]. Combined with its rapid esterase-mediated hydrolysis profile inferred from short-chain aliphatic ester class behavior [3], it serves as a model compound for exploring the rate-limiting steps in prodrug activation.

Forced Degradation and Stability Studies of Chlorambucil Formulations

In stress testing of chlorambucil drug products, the 2-chloroethyl ester can form as a degradation product when formulations contain residual alcohols or chlorinated solvents. Its availability as a characterized reference standard enables accurate identification and quantification during forced degradation studies and stability-indicating method development [4].

Comparative Alkylating Agent Potency Profiling

The class-level evidence shows that all chlorambucil esters retain alkylating activity, reduced compared to chlorambucil [3]. Researchers can use this compound in head-to-head assays with the parent drug and other esters to dissect the contribution of the ester moiety to DNA cross-linking efficiency, providing SAR data for next-generation nitrogen mustard design.

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